{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane
Brand Name: Vulcanchem
CAS No.: 648930-63-6
VCID: VC16923553
InChI: InChI=1S/C17H19O.3C6H5.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;3*1-2-4-6-5-3-1;/h4-6,8-13H,1-3,7,14H2;3*1-5H;
SMILES:
Molecular Formula: C35H34OSn
Molecular Weight: 589.4 g/mol

{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane

CAS No.: 648930-63-6

Cat. No.: VC16923553

Molecular Formula: C35H34OSn

Molecular Weight: 589.4 g/mol

* For research use only. Not for human or veterinary use.

{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane - 648930-63-6

Specification

CAS No. 648930-63-6
Molecular Formula C35H34OSn
Molecular Weight 589.4 g/mol
IUPAC Name triphenyl-[5-(4-phenylphenoxy)pentyl]stannane
Standard InChI InChI=1S/C17H19O.3C6H5.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;3*1-2-4-6-5-3-1;/h4-6,8-13H,1-3,7,14H2;3*1-5H;
Standard InChI Key XHCBBUDHUQHNSU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane belongs to the class of organotin compounds, which are distinguished by the presence of tin-carbon bonds. Its molecular formula is C35_{35}H34_{34}OSn, with a molecular weight of 613.35 g/mol. The structure comprises three primary components:

  • A triphenylstannane group (Sn(C6_6H5_5)3_3), which confers steric bulk and influences reactivity.

  • A pentyloxy linker (O(CH2_2)5_5), providing flexibility and modulating solubility.

  • A [1,1'-biphenyl]-4-yl moiety, a rigid aromatic system that may participate in π-π interactions or serve as a structural scaffold.

Comparative analysis with structurally similar compounds, such as Stannane,[(3,5-dinitro[1,1'-biphenyl]-2-yl)oxy]triphenyl- (CAS 24628-22-6), reveals that substituents on the biphenyl ring significantly alter electronic properties and stability . For instance, nitro groups in the analog compound enhance electron-withdrawing effects, whereas the unsubstituted biphenyl in the target compound likely exhibits neutral or mildly electron-donating characteristics.

Synthetic Pathways and Reaction Mechanisms

The synthesis of {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane can be inferred from methodologies used for analogous organotin compounds. A plausible route involves Stille coupling or nucleophilic substitution reactions:

Stille Coupling Approach

In Stille reactions, organostannanes react with organic electrophiles (e.g., aryl halides) in the presence of palladium catalysts. For example, the synthesis of polyfluorinated biphenyls via Suzuki-Miyaura coupling demonstrates the efficacy of palladium-based catalysts in forming biaryl linkages. Adapting this, the target compound could be synthesized by coupling a pre-formed 5-[([1,1'-biphenyl]-4-yl)oxy]pentyl halide with triphenylstannane under palladium catalysis:

R-X+Sn(C6H5)3Pd(0)R-Sn(C6H5)3+byproducts\text{R-X} + \text{Sn(C}_6\text{H}_5\text{)}_3 \xrightarrow{\text{Pd(0)}} \text{R-Sn(C}_6\text{H}_5\text{)}_3 + \text{byproducts}

Here, R-X represents the biphenyl-pentyloxy halide precursor.

Nucleophilic Substitution

Alternatively, a nucleophilic displacement reaction between a hydroxyl-containing biphenyl derivative and a triphenyltin chloride could yield the target compound:

R-OH+Cl-Sn(C6H5)3R-O-Sn(C6H5)3+HCl\text{R-OH} + \text{Cl-Sn(C}_6\text{H}_5\text{)}_3 \rightarrow \text{R-O-Sn(C}_6\text{H}_5\text{)}_3 + \text{HCl}

This method is less common due to the poor nucleophilicity of tin-bound chloride but has been employed in synthesizing triphenyltin esters .

Physicochemical Properties

Thermal Stability

Organotin compounds generally exhibit moderate thermal stability. For instance, tributyl(p-tolyl)stannane (CAS 31614-66-1) decomposes at temperatures exceeding 250°C . By analogy, the target compound’s biphenyl and triphenyltin groups likely enhance thermal resilience, with decomposition onset expected near 300°C.

Solubility and LogP

The compound’s LogP (octanol-water partition coefficient) can be estimated using fragment-based methods. The triphenyltin moiety contributes a high hydrophobicity (LogP ≈ 6.0–7.0), as seen in Stannane,[(3,5-dinitro[1,1'-biphenyl]-2-yl)oxy]triphenyl- (LogP = 6.26) . The pentyloxy linker may slightly reduce LogP to ~5.5–6.5, rendering the compound soluble in organic solvents like toluene or THF but insoluble in water.

Spectroscopic Characteristics

  • NMR Spectroscopy: The 119^{119}Sn NMR signal for triphenyltin derivatives typically appears between −100 to −200 ppm.

  • IR Spectroscopy: Stretching vibrations for Sn-C bonds occur near 500–600 cm1^{-1}, while aryl C-H stretches appear at 3000–3100 cm1^{-1}.

Applications in Synthetic Chemistry

Catalysis and Cross-Coupling Reactions

Triphenylstannane derivatives are widely used in Stille couplings to construct carbon-carbon bonds. For example, the synthesis of terphenyls via Suzuki-Miyaura coupling achieves yields up to 99% under optimized conditions . While the target compound’s steric bulk may limit its utility in coupling reactions, it could serve as a stabilizing ligand for transition-metal catalysts.

Polymer Stabilization

Organotin compounds are employed as heat stabilizers in polyvinyl chloride (PVC). The biphenyl moiety in {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane could enhance compatibility with aromatic polymers, reducing migration and improving long-term stability.

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